molecular formula C19H25N3O2 B2669693 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034489-97-7

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2669693
CAS No.: 2034489-97-7
M. Wt: 327.428
InChI Key: WRRYPUSLVPWXTM-UHFFFAOYSA-N
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Description

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the piperidine derivative with an appropriate halogenated compound under basic conditions.

    Coupling with Benzonitrile: The final step involves coupling the azetidine derivative with a benzonitrile compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone
  • Furan-3-yl(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Uniqueness

4-(3-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research

Properties

IUPAC Name

4-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-18-8-10-21(11-9-18)17-13-22(14-17)19(23)7-6-15-2-4-16(12-20)5-3-15/h2-5,17-18H,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYPUSLVPWXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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